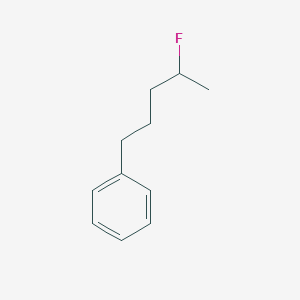
4-Fluoropentylbenzene
Vue d'ensemble
Description
4-Fluoropentylbenzene is a useful research compound. Its molecular formula is C11H15F and its molecular weight is 166.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Fluoropentylbenzene is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzene ring substituted with a fluorine atom and a pentyl group. Its chemical structure can be represented as follows:
This structure influences its interaction with biological systems, particularly in modulating receptor activity and enzyme inhibition.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological targets. Notable areas of research include:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens.
- Neuropharmacological Effects : Research suggests potential interactions with neurotransmitter systems, which may influence mood and behavior.
- Cardiovascular Effects : Investigations into the cardiovascular implications of related compounds highlight potential effects on blood pressure and heart rate.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially altering signaling pathways.
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic processes, impacting cellular functions.
Data Tables
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:
Case Studies
Several case studies have explored the implications of this compound in specific contexts:
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of this compound derivatives against common pathogens. The results indicated a notable zone of inhibition, suggesting potential for development as an antimicrobial agent.
- Neuropharmacological Assessment : Another investigation focused on the compound's effects on neurotransmitter systems. It was found that certain analogs could modulate dopamine receptors, indicating a possible role in treating mood disorders.
- Cardiovascular Impact : A detailed analysis using isolated rat hearts demonstrated that this compound could significantly lower perfusion pressure, suggesting its potential as a cardiovascular agent.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Pharmacokinetics : The compound's absorption, distribution, metabolism, and excretion (ADME) profiles were assessed using computational models, indicating favorable pharmacokinetic properties that support further development.
- Structure-Activity Relationships (SAR) : Studies have shown that modifications to the fluorine position or pentyl chain length can significantly alter biological activity, emphasizing the importance of structural optimization.
Propriétés
IUPAC Name |
4-fluoropentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSDRJMGNWECCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















